Tesofensine-d5: Exact Mass, Molecular Weight, and Bioanalytical Applications in Pharmacokinetic Workflows
Tesofensine-d5: Exact Mass, Molecular Weight, and Bioanalytical Applications in Pharmacokinetic Workflows
Executive Summary
Tesofensine is a potent, centrally acting serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) originally explored for neurodegenerative conditions but currently advancing in clinical development for obesity management[1]. By inhibiting the synaptic reuptake of these three critical monoamines, tesofensine suppresses appetite and increases resting energy expenditure[2].
To accurately quantify tesofensine in complex biological matrices (such as plasma or cerebrospinal fluid) during pharmacokinetic (PK) studies, researchers rely on high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). In these highly sensitive assays, Tesofensine-d5 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS)[3]. This technical guide explores the physicochemical properties of tesofensine-d5, the critical difference between its exact mass and molecular weight, and the analytical causality behind its use in bioanalytical workflows.
Physicochemical Properties: Molecular Weight vs. Exact Mass
In mass spectrometry and stoichiometry, distinguishing between average molecular weight (MW) and monoisotopic exact mass is a fundamental requirement for accurate assay development.
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Average Molecular Weight is calculated using the standard atomic weights of elements, which reflect their natural isotopic abundance. This value is strictly used for stoichiometric calculations, such as weighing powders to prepare stock solutions.
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Monoisotopic Exact Mass is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., 12C , 1H , 16O , 35Cl ). High-resolution mass spectrometers (HRMS) use this exact mass to determine elemental composition and define the precursor ion extraction window.
The parent compound,4, has an exact mass of 327.1157 Da and an average molecular weight of 328.28 g/mol [4]. By replacing five hydrogen atoms with deuterium ( 2H ), we generate5, which has a molecular weight of 333.31 g/mol [5].
Quantitative Data Summary
| Property | Tesofensine (Unlabeled) | Tesofensine-d5 (SIL-IS) |
| Chemical Formula | C17H23Cl2NO | C17H18D5Cl2NO |
| Average Molecular Weight | 328.28 g/mol | 333.31 g/mol |
| Monoisotopic Exact Mass | 327.1157 Da | 332.1471 Da (Calculated) |
| Mass Shift ( Δ m) | N/A | +5.0314 Da |
| CAS Number | 195875-84-4 | N/A (Isotope) |
The Analytical Rationale for a +5 Da Mass Shift
The selection of a D5 isotope over a D3 or D4 isotope is a deliberate, causality-driven choice rooted in the isotopic signature of chlorine. Tesofensine contains a 3,4-dichlorophenyl moiety[1]. Naturally occurring chlorine exists as two major isotopes: 35Cl (75.78%) and 37Cl (24.22%).
Because the molecule contains two chlorine atoms, it generates a distinct, wide isotopic envelope in the mass spectrum:
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M peak (both 35Cl ): ~327.11 Da
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M+2 peak (one 35Cl , one 37Cl ): ~329.11 Da
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M+4 peak (both 37Cl ): ~331.11 Da
If a D3 internal standard (+3 Da shift) were used, its monoisotopic precursor ion (~330.13 Da) would fall dangerously close to the M+2 and M+4 peaks of the highly abundant unlabeled drug. At high physiological concentrations of tesofensine, this overlap causes "isotopic cross-talk," artificially inflating the internal standard signal and skewing quantification.
By utilizing tesofensine-d5 , the monoisotopic mass is shifted to 332.1471 Da. This +5 Da shift completely clears the M+4 isotopic envelope of the parent drug, ensuring a pristine MS/MS extraction window, zero cross-talk, and a superior signal-to-noise ratio.
Pharmacological mechanism of Tesofensine inhibiting DAT, SERT, and NET to induce weight loss.
Experimental Protocol: LC-MS/MS Quantification Workflow
To leverage tesofensine-d5 effectively, it must be integrated into a self-validating LC-MS/MS protocol. The following step-by-step methodology outlines a standard extraction and quantification workflow for human plasma samples.
Causality in Method Design:
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Protein Precipitation: Acetonitrile is used to denature plasma proteins, releasing protein-bound tesofensine into the solvent.
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Formic Acid Addition: Tesofensine has a basic secondary amine. Adding 0.1% formic acid ensures complete protonation [M+H]+ for optimal Positive Electrospray Ionization (ESI+).
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Co-elution: Because tesofensine and tesofensine-d5 are chemically identical (differing only in mass), they co-elute from the UHPLC column. This ensures that any matrix-induced ion suppression affects both the analyte and the IS equally, allowing the peak area ratio to remain perfectly linear.
Step-by-Step Methodology:
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Standard Preparation: Prepare a stock solution of tesofensine-d5 (333.31 g/mol ) in LC-MS grade methanol to prevent adduct formation. Dilute with 50% methanol/water to a working IS concentration of 50 ng/mL.
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Sample Spiking: Aliquot 50 µL of human plasma (containing unknown concentrations of tesofensine) into a 96-well extraction plate. Add 10 µL of the tesofensine-d5 working IS solution to all wells (except double blanks) to correct for extraction recovery variances.
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Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well. Vortex vigorously for 5 minutes at 1000 RPM.
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Centrifugation: Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Transfer 150 µL of the clear supernatant to a clean autosampler plate. Dilute with 150 µL of LC-MS grade water to match the initial mobile phase conditions and prevent peak broadening.
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UHPLC Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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MS/MS Detection (ESI+): Monitor the Multiple Reaction Monitoring (MRM) transitions on a triple quadrupole mass spectrometer:
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Tesofensine: m/z 328.1 → [Target Fragment Ion]
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Tesofensine-d5: m/z 333.1 → [Target Fragment Ion]
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Quantification: Calculate the peak area ratio of Tesofensine / Tesofensine-d5. Plot this ratio against a matrix-matched calibration curve to determine the exact concentration of the unknown samples.
Step-by-step LC-MS/MS bioanalytical workflow utilizing Tesofensine-d5 as an internal standard.
Conclusion
The integration of tesofensine-d5 into PK/PD workflows is a prime example of rational bioanalytical design. By understanding the exact mass (332.1471 Da) and leveraging a +5 Da mass shift, researchers successfully bypass the complex chlorine isotopic envelope of the parent drug. This ensures high-fidelity quantification, enabling accurate dosing and safety profiling as tesofensine continues its clinical trajectory for obesity treatment.
References
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Smolecule. "Buy Tesofensine citrate | 861205-83-6 - Smolecule". Available at:[1]
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MedKoo Biosciences. "Tesofensine free base | CAS#195875-84-4". Available at:[2]
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National Institutes of Health (NIH) - PubChem. "Tesofensine | C17H23Cl2NO | CID 11370864". Available at:[4]
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United States Biological. "Tesofensine-d5 CAS". Available at:[3]
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Santa Cruz Biotechnology. "Tesofensine-d5 | CAS 195875-84-4 (unlabeled)". Available at:[5]
